molecular formula C17H16F2N2O2 B505865 N,N'-bis(4-fluorophenyl)pentanediamide

N,N'-bis(4-fluorophenyl)pentanediamide

Cat. No.: B505865
M. Wt: 318.32g/mol
InChI Key: DFSPOKYYXAOOJE-UHFFFAOYSA-N
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Description

N,N'-bis(4-fluorophenyl)pentanediamide is a diamide derivative featuring a pentanedioic acid backbone flanked by two 4-fluorophenyl groups. Structural confirmation typically relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in related bis-phenyl diamides . The fluorine substituents likely enhance metabolic stability and influence intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16F2N2O2

Molecular Weight

318.32g/mol

IUPAC Name

N,N'-bis(4-fluorophenyl)pentanediamide

InChI

InChI=1S/C17H16F2N2O2/c18-12-4-8-14(9-5-12)20-16(22)2-1-3-17(23)21-15-10-6-13(19)7-11-15/h4-11H,1-3H2,(H,20,22)(H,21,23)

InChI Key

DFSPOKYYXAOOJE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity
  • N,N'-bis(4-cyanophenyl)pentanediamide: Demonstrates anti-trypanosomal activity, likely due to its ability to disrupt parasitic membrane integrity .
  • N,N'-bis(4-chlorophenyl)pentanediamide : Shows moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, K-562) with IC₅₀ values ranging from 10–50 µM .
Cytotoxicity Trends
  • Electron-deficient substituents (e.g., -NO₂, -CF₃): Increase cytotoxicity by enhancing electrophilicity and interaction with cellular targets (e.g., DNA, enzymes) .
  • Halogenated derivatives : Chloro and bromo analogs exhibit higher cytotoxicity compared to fluoro derivatives, possibly due to stronger hydrophobic interactions .

Physicochemical Properties

Spectral Data
  • ¹H NMR : Fluorine atoms in N,N'-bis(4-fluorophenyl)pentanediamide induce deshielding in aromatic protons, producing distinct splitting patterns (e.g., doublets for para-F substituents) .
  • IR Spectroscopy : Strong amide C=O stretches (~1650–1700 cm⁻¹) confirm diamide formation, while C-F vibrations appear near 1200 cm⁻¹ .
Solubility and Stability
  • Fluorinated derivatives generally exhibit lower aqueous solubility but improved lipid membrane permeability compared to hydroxyl- or methyl-substituted analogs .

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